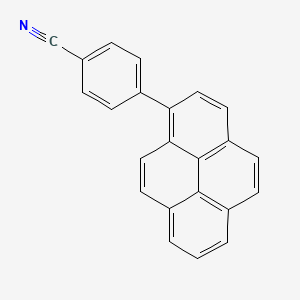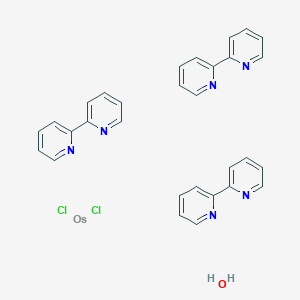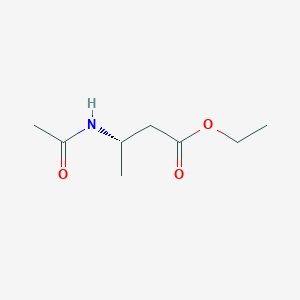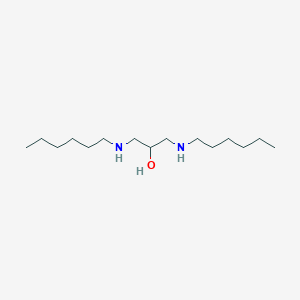
Benzonitrile, 4-(1-pyrenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 4-(1-pyrenyl)-, is an aromatic organic compound characterized by the presence of a pyrene group attached to a benzonitrile moiety. This compound is notable for its unique structural configuration, which imparts distinct photophysical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 4-(1-pyrenyl)-, typically involves the reaction of pyrene with benzonitrile under specific conditions. One common method is the Friedel-Crafts acylation, where pyrene is reacted with benzonitrile in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of benzonitrile, 4-(1-pyrenyl)-, follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like chromatography and recrystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: Benzonitrile, 4-(1-pyrenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically yield amines or other reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2) followed by nucleophilic substitution.
Major Products: The major products formed from these reactions include various substituted pyrene derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Benzonitrile, 4-(1-pyrenyl)-, has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its role in fluorescence-based assays.
Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe for imaging applications.
Mecanismo De Acción
The mechanism by which benzonitrile, 4-(1-pyrenyl)-, exerts its effects is primarily through its ability to participate in charge-transfer processes. The compound’s unique structure allows for efficient electron transfer between the pyrene and benzonitrile moieties, facilitating various photophysical and chemical reactions. Molecular targets and pathways involved include interactions with electron-rich or electron-deficient species, leading to the formation of charge-transfer complexes .
Comparación Con Compuestos Similares
- 4-(1-pyrenyl)-N,N-dimethylaniline (Py-DMA)
- 4-(1-pyrenyl)acetophenone (Py-BK)
Comparison: Benzonitrile, 4-(1-pyrenyl)-, is unique due to its specific charge-transfer properties and the presence of both pyrene and benzonitrile groups. Compared to similar compounds like Py-DMA and Py-BK, it exhibits distinct photophysical behavior and reactivity, making it particularly valuable in applications requiring efficient electron transfer and fluorescence properties .
Propiedades
Número CAS |
400822-60-8 |
|---|---|
Fórmula molecular |
C23H13N |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
4-pyren-1-ylbenzonitrile |
InChI |
InChI=1S/C23H13N/c24-14-15-4-6-16(7-5-15)20-12-10-19-9-8-17-2-1-3-18-11-13-21(20)23(19)22(17)18/h1-13H |
Clave InChI |
TXORPUFDVKEWLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=C(C=C5)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Oxazolidinone, 5-[(triphenylmethoxy)methyl]-, (5S)-](/img/structure/B14241815.png)
![2-Pyrrolidinecarboxamide, 1-([1,1'-biphenyl]-4-ylcarbonyl)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-(methoxyimino)-, (2S,4Z)-](/img/structure/B14241822.png)

![Bicyclo[2.2.1]heptane-2,3-dicarbonyl dichloride](/img/structure/B14241834.png)

![Dimethyl [6-(4-nitrophenyl)-3,5-dioxohexyl]propanedioate](/img/structure/B14241839.png)
![(2R)-2-{[(4S)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14241849.png)

![N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241869.png)

![4-Chloro-6-[(3-hydroxypropylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14241883.png)


